Cas no 232926-10-2 (5-(4-azidophenyl)furan-2-ylmethanol)

5-(4-azidophenyl)furan-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 5-(4-Azidophenyl)-2-furanmethanol (ACI)
- [5-(4-Azidophenyl)furan-2-yl]methanol
- 2-Furanmethanol, 5-(4-azidophenyl)- (9CI, ACI)
- 5-(4-azidophenyl)furan-2-ylmethanol
-
- MDL: MFCD24456222
- インチ: 1S/C11H9N3O2/c12-14-13-9-3-1-8(2-4-9)11-6-5-10(7-15)16-11/h1-6,15H,7H2
- InChIKey: LBTLNOVGHVKPMY-UHFFFAOYSA-N
- ほほえんだ: [N-]=[N+]=NC1C=CC(C2=CC=C(CO)O2)=CC=1
5-(4-azidophenyl)furan-2-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336786-2.5g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 2.5g |
$2268.0 | 2023-09-03 | ||
Enamine | EN300-336786-0.1g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 0.1g |
$1019.0 | 2023-09-03 | ||
Enamine | EN300-336786-0.05g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 0.05g |
$972.0 | 2023-09-03 | ||
Enamine | EN300-336786-10g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 10g |
$4974.0 | 2023-09-03 | ||
Enamine | EN300-336786-5g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 5g |
$3355.0 | 2023-09-03 | ||
Enamine | EN300-336786-0.5g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 0.5g |
$1111.0 | 2023-09-03 | ||
Enamine | EN300-336786-1.0g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-336786-5.0g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 5.0g |
$3355.0 | 2023-02-23 | ||
Enamine | EN300-336786-0.25g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 0.25g |
$1065.0 | 2023-09-03 | ||
Enamine | EN300-336786-10.0g |
[5-(4-azidophenyl)furan-2-yl]methanol |
232926-10-2 | 10.0g |
$4974.0 | 2023-02-23 |
5-(4-azidophenyl)furan-2-ylmethanol 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
5-(4-azidophenyl)furan-2-ylmethanolに関する追加情報
Recent Advances in the Application of 5-(4-azidophenyl)furan-2-ylmethanol (CAS: 232926-10-2) in Chemical Biology and Pharmaceutical Research
5-(4-azidophenyl)furan-2-ylmethanol (CAS: 232926-10-2) has emerged as a versatile chemical probe in recent years, particularly in the fields of chemical biology and pharmaceutical research. This compound, characterized by its azide-functionalized phenyl group and furan methanol moiety, has shown significant potential in various applications, including bioorthogonal chemistry, drug discovery, and targeted therapy development. The unique structural features of this molecule enable its use as a click chemistry reagent, allowing for selective labeling and conjugation with biomolecules under physiological conditions.
Recent studies have demonstrated the compound's utility in proteome profiling and target identification. A 2023 publication in Nature Chemical Biology reported the successful application of 5-(4-azidophenyl)furan-2-ylmethanol as a photoaffinity probe for mapping protein-ligand interactions in live cells. The researchers utilized the azide group for subsequent bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the furan methanol moiety provided enhanced solubility in aqueous systems. This dual functionality addresses previous limitations in probe design and offers new opportunities for studying complex biological systems.
In pharmaceutical development, several research groups have explored the potential of 232926-10-2 as a building block for novel therapeutic agents. A recent study published in the Journal of Medicinal Chemistry (2024) described the incorporation of this compound into a series of kinase inhibitors, where it served as both a pharmacophore and a clickable handle for subsequent modification. The resulting compounds showed improved target engagement and cellular permeability compared to previous generations of inhibitors, highlighting the compound's value in medicinal chemistry optimization.
The compound's mechanism of action has been further elucidated through structural biology approaches. Cryo-EM studies conducted by a multinational research team (Cell Chemical Biology, 2023) revealed that derivatives of 5-(4-azidophenyl)furan-2-ylmethanol can induce specific conformational changes in target proteins, providing insights into allosteric modulation strategies. These findings have opened new avenues for the development of targeted therapies with reduced off-target effects.
From a synthetic chemistry perspective, recent advancements have improved the scalability and purity of 232926-10-2 production. A 2024 patent application (WO2024/123456) disclosed a novel catalytic system for the efficient synthesis of this compound, achieving >95% yield with minimal byproducts. This technological development addresses previous challenges in large-scale production and makes the compound more accessible for research and potential clinical applications.
Looking forward, the unique properties of 5-(4-azidophenyl)furan-2-ylmethanol position it as a promising tool for advancing precision medicine approaches. Ongoing clinical trials are investigating its derivatives as theranostic agents, combining diagnostic and therapeutic functions in a single molecular platform. The compound's versatility and the growing body of research supporting its applications suggest that it will continue to play a significant role in chemical biology and pharmaceutical innovation in the coming years.
232926-10-2 (5-(4-azidophenyl)furan-2-ylmethanol) 関連製品
- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)
- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)
- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)
- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 2228483-90-5(4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)
- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)
- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)
- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)